molecular formula C12H20N2O2S B2518574 tert-butylN-(2-butyl-1,3-thiazol-4-yl)carbamate CAS No. 2241141-49-9

tert-butylN-(2-butyl-1,3-thiazol-4-yl)carbamate

Cat. No.: B2518574
CAS No.: 2241141-49-9
M. Wt: 256.36
InChI Key: YNGRHLYDZKSPEU-UHFFFAOYSA-N
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Description

tert-butylN-(2-butyl-1,3-thiazol-4-yl)carbamate is an organic compound that belongs to the class of carbamates It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-(2-butyl-1,3-thiazol-4-yl)carbamate typically involves the reaction of a thiazole derivative with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, the reaction can be conducted in an inert atmosphere using solvents like dichloromethane or tetrahydrofuran, with the temperature maintained at room temperature or slightly elevated .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

tert-butylN-(2-butyl-1,3-thiazol-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines .

Scientific Research Applications

tert-butylN-(2-butyl-1,3-thiazol-4-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butylN-(2-butyl-1,3-thiazol-4-yl)carbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The thiazole ring is known to interact with various proteins, potentially disrupting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butylN-(2-butyl-1,3-thiazol-4-yl)carbamate is unique due to its specific substitution pattern on the thiazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-5-6-7-10-13-9(8-17-10)14-11(15)16-12(2,3)4/h8H,5-7H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGRHLYDZKSPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=CS1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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